molecular formula C23H13F2N3O B11505945 2,3-bis(4-fluorophenyl)-10H-pyridazino[6,1-b]quinazolin-10-one

2,3-bis(4-fluorophenyl)-10H-pyridazino[6,1-b]quinazolin-10-one

Cat. No.: B11505945
M. Wt: 385.4 g/mol
InChI Key: AWXMVZMZOYGRCV-UHFFFAOYSA-N
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Description

2,3-BIS(4-FLUOROPHENYL)-10H-PYRIDAZINO[3,2-B]QUINAZOLIN-10-ONE is a complex heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a pyridazinoquinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-BIS(4-FLUOROPHENYL)-10H-PYRIDAZINO[3,2-B]QUINAZOLIN-10-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Pyridazine Ring: The pyridazine ring can be introduced by reacting the quinazolinone intermediate with hydrazine derivatives.

    Attachment of 4-Fluorophenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-BIS(4-FLUOROPHENYL)-10H-PYRIDAZINO[3,2-B]QUINAZOLIN-10-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to partially or fully reduced products .

Scientific Research Applications

2,3-BIS(4-FLUOROPHENYL)-10H-PYRIDAZINO[3,2-B]QUINAZOLIN-10-ONE has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2,3-BIS(4-FLUOROPHENYL)-10H-PYRIDAZINO[3,2-B]QUINAZOLIN-10-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to alterations in cellular processes such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as an anticancer agent.

    Gefitinib: Another quinazoline-based anticancer drug.

    Afatinib: A quinazoline derivative with applications in cancer therapy.

Uniqueness

2,3-BIS(4-FLUOROPHENYL)-10H-PYRIDAZINO[3,2-B]QUINAZOLIN-10-ONE is unique due to its specific structural features, including the presence of two 4-fluorophenyl groups and a pyridazinoquinazolinone core. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other quinazoline derivatives .

Properties

Molecular Formula

C23H13F2N3O

Molecular Weight

385.4 g/mol

IUPAC Name

2,3-bis(4-fluorophenyl)pyridazino[6,1-b]quinazolin-10-one

InChI

InChI=1S/C23H13F2N3O/c24-16-9-5-14(6-10-16)19-13-21-26-20-4-2-1-3-18(20)23(29)28(21)27-22(19)15-7-11-17(25)12-8-15/h1-13H

InChI Key

AWXMVZMZOYGRCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)C=C(C(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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